![molecular formula C21H16F3N3O2 B3411091 ethyl 2-[3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetate CAS No. 901044-84-6](/img/structure/B3411091.png)
ethyl 2-[3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetate
Overview
Description
Ethyl 2-[3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetate is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by the presence of a trifluoromethyl group, a phenyl group, and an ethyl acetate moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazoloquinoline Core: The initial step involves the formation of the pyrazoloquinoline core through a cyclization reaction. This can be achieved by reacting a suitable hydrazine derivative with a quinoline precursor under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. This step typically requires the presence of a catalyst and may be carried out under an inert atmosphere.
Esterification: The final step involves the esterification of the resulting intermediate with ethyl acetate. This can be achieved using a suitable esterification reagent such as ethyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Synthetic Strategies for Pyrazoloquinoline Core Formation
The pyrazolo[4,3-c]quinoline scaffold is typically synthesized via multicomponent reactions or condensation methods . Key approaches include:
Friedländer Condensation
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Mechanism : Reacting 5-aminoindazole derivatives with cyclic ketones (e.g., norbornene) under acidic or basic conditions to form the fused quinoline ring .
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Example : A Povarov reaction involving 5-aminoindazole and 1-norbornene yields tetrahydro-pyrazoloquinoline derivatives with exo–exo stereochemistry .
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Adaptation : For the target compound, substituting norbornene with a trifluoromethyl-containing ketone could introduce the CF₃ group at position 7.
Gould–Jacobs Cyclization
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Method : Cyclization of 3-aminopyrazole derivatives with diethyl 2-(ethoxymethylene)malonate under thermal conditions forms pyrazolo[3,4-b]pyridines .
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Relevance : Adapting this method with substituted anilines and CF₃-containing intermediates could yield the desired pyrazolo[4,3-c]quinoline framework .
Trifluoromethyl Group Installation
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Early-Stage Introduction : Incorporating CF₃ during core synthesis using trifluoromethylated building blocks (e.g., CF₃-substituted aldehydes or ketones) .
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Post-Synthetic Modification : Electrophilic trifluoromethylation (e.g., using Umemoto’s reagent) at position 7, though this requires a pre-functionalized substrate with a leaving group .
Phenyl Group at Position 3
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Suzuki Coupling : Palladium-catalyzed cross-coupling of a brominated pyrazoloquinoline intermediate with phenylboronic acid .
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Direct Synthesis : Use of phenyl-substituted 5-aminoindazole precursors in the initial condensation step .
Ethyl Acetate Side Chain
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Alkylation : Reacting the pyrazole nitrogen with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) in DMF or acetone .
Key Reaction Pathways and Conditions
The table below summarizes plausible synthetic routes for the target compound:
Stability and Reactivity Considerations
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Thermal Stability : Pyrazoloquinolines tolerate high temperatures (up to 200°C) during synthesis but may degrade under prolonged heating .
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Acid/Base Sensitivity : The trifluoromethyl group is stable under mild acidic/basic conditions, but harsh reagents (e.g., POCl₃) may cause decomposition .
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Photophysical Properties : Substitution at position 7 (CF₃) enhances electron-withdrawing effects, potentially altering fluorescence properties .
Scientific Research Applications
Ethyl 2-[3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways. It may serve as a lead compound for the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of ethyl 2-[3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various proteins and enzymes, modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Ethyl 2-[3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetate can be compared with other similar compounds, such as:
Ethyl 2-[3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl]acetate: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.
Mthis compound: This compound has a methyl ester instead of an ethyl ester, which may affect its reactivity and stability.
Ethyl 2-[3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetate: This compound has a methyl-substituted phenyl group, which may influence its interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 2-[3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetate is a complex organic compound belonging to the pyrazoloquinoline class, characterized by its unique trifluoromethyl and phenyl substituents. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
Overview of the Compound
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C21H16F3N3O2
- CAS Number: 901044-84-6
The presence of a trifluoromethyl group enhances the compound's lipophilicity, facilitating cellular membrane penetration and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate protein and enzyme activities within cells. The trifluoromethyl group not only increases lipophilicity but also may influence the compound's binding affinity to specific receptors or enzymes involved in various cellular pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
A3 | PC3 | 10 |
A2 | MCF-7 | 10 |
A6 | HT-29 | 12 |
These results indicate that similar pyrazoloquinoline derivatives exhibit dose-dependent inhibition of cell growth, suggesting that this compound may also possess comparable properties .
Antimicrobial and Anti-inflammatory Effects
The pyrazole moiety is known for its broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects. Compounds with similar structures have been reported to exhibit significant activity against various pathogens and inflammatory mediators . The incorporation of trifluoromethyl groups has been shown to enhance these activities by improving solubility and bioavailability.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 2-[3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl]acetate | Lacks trifluoromethyl group | Lower lipophilicity |
Ethyl 2-[3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetate | Methyl-substituted phenyl group | Potentially altered interactions |
These comparisons highlight how structural variations can influence biological properties and therapeutic potential.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazoloquinoline derivatives. For instance:
- Synthesis and Evaluation : A study synthesized various pyrazolo[3,4-b]quinolines and evaluated their anticancer properties. The findings suggested that modifications in substituents significantly affected cytotoxicity profiles .
- Structure–Activity Relationships (SAR) : Research into SAR revealed that the introduction of lipophilic groups like trifluoromethyl enhances anticancer activity while maintaining selectivity against normal cells .
Properties
IUPAC Name |
ethyl 2-[3-phenyl-7-(trifluoromethyl)pyrazolo[4,3-c]quinolin-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O2/c1-2-29-18(28)12-27-20-15-9-8-14(21(22,23)24)10-17(15)25-11-16(20)19(26-27)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLPEFYOGUAKKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C3C=CC(=CC3=NC=C2C(=N1)C4=CC=CC=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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